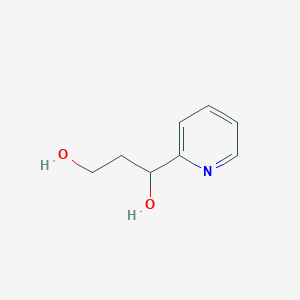
1-(Pyridin-2-yl)propane-1,3-diol
Overview
Description
1-(Pyridin-2-yl)propane-1,3-diol is an organic compound with the molecular formula C8H11NO2. It is characterized by a pyridine ring attached to a propane-1,3-diol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pyridin-2-yl)propane-1,3-diol can be synthesized through several synthetic routes. One common method involves the reaction of pyridine-2-carbaldehyde with ethylene glycol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent product quality and yield. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-yl)propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl groups and the pyridine ring, which provide reactive sites for different reagents .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, leading to the formation of substituted derivatives.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, alcohols, ketones, and carboxylic acids. These products have significant applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
1-(Pyridin-2-yl)propane-1,3-diol has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a versatile building block for the synthesis of complex molecules. In biology, it is used in the development of bioactive compounds and as a ligand in coordination chemistry. In medicine, it has shown promise in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators .
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. This interaction can lead to changes in enzyme activity, receptor signaling, or other biochemical processes. The precise mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyridin-3-yl)propane-1,3-diol
- 1-(Pyridin-4-yl)propane-1,3-diol
- 1-(Pyridin-2-yl)ethane-1,2-diol
Uniqueness
1-(Pyridin-2-yl)propane-1,3-diol is unique due to its specific structural features, such as the position of the pyridine ring and the presence of two hydroxyl groups. These features confer distinct reactivity and binding properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-pyridin-2-ylpropane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-4-8(11)7-3-1-2-5-9-7/h1-3,5,8,10-11H,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQQYCLGKYLFED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CCO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(7S,8Ar)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalic acid](/img/structure/B3115916.png)
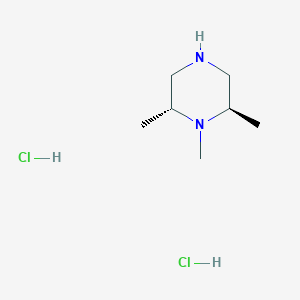
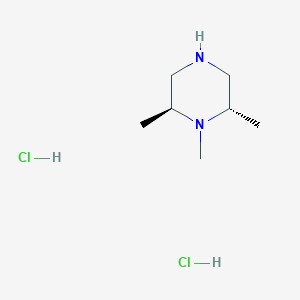

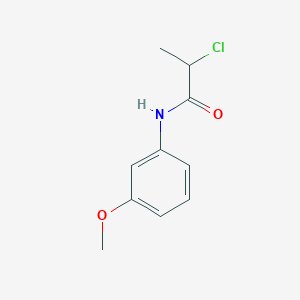


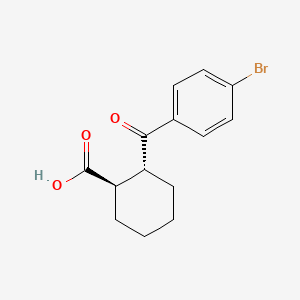
![8-Fluorodibenzo[b,d]furan-4-ol](/img/structure/B3115959.png)
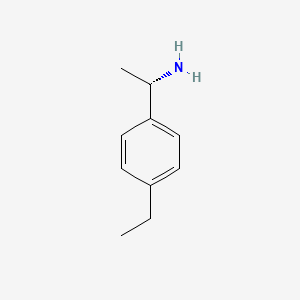
![2-(Benzo[d]isothiazol-3-ylamino)ethanol](/img/structure/B3115981.png)
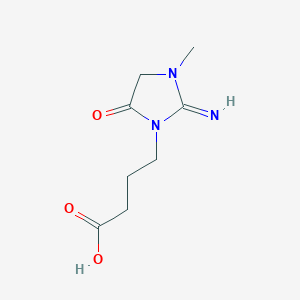

![Thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3116000.png)
